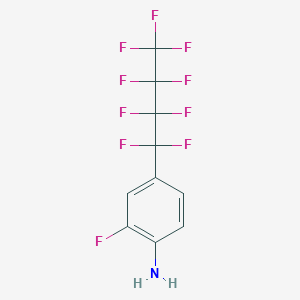
2-Fluoro-4-(nonafluorobutyl)aniline
Cat. No. B8665136
Key on ui cas rn:
821791-47-3
M. Wt: 329.14 g/mol
InChI Key: BJNZZIIYZAWKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07273877B2
Procedure details


A dispersion of 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane (3.50 9, 10.1 mmol), 2-fluoro-4-iodoaniline (2.00 g, 8.4 mmol) and copper bronze (1.93 g, 30.4 mmol) in DMSO (10 ml) was stirred at 120° C. for 15 h. Copper(I) iodide was removed by filtration through Celite®. Et2O (100 ml) was used to wash the Celite® plug. Water (100 ml) was then added to the filtrate and the mixture stirred at RT for 5 min. The organic layer was separated and washed 5× with water to remove DMSO, dried (Na2SO4) and concentrated. Flash chromatography on silica gel (10% EtOAc/Hexane) afforded 2-fluoro-4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl) aniline (1.69 g, 61%). 1H NMR [300 MHz, CDCl3] δ 7.25-7.14 (m, 2H), 6.86-6.74 (m, 1H), 4.07 (br s, 1H). LCMS (ACPI−) 328 (100%).



Name
copper bronze
Quantity
1.93 g
Type
catalyst
Reaction Step One

Yield
61%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])I.[F:15][C:16]1[CH:22]=[C:21](I)[CH:20]=[CH:19][C:17]=1[NH2:18]>CS(C)=O.[Cu]>[F:15][C:16]1[CH:22]=[C:21]([C:5]([F:8])([F:7])[C:4]([F:10])([F:9])[C:3]([F:12])([F:11])[C:2]([F:14])([F:13])[F:1])[CH:20]=[CH:19][C:17]=1[NH2:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(C(I)(F)F)(F)F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
copper bronze
|
|
Quantity
|
1.93 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at RT for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Copper(I) iodide was removed by filtration through Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash the Celite® plug
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (100 ml) was then added to the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 5× with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove DMSO
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(N)C=CC(=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.69 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
